5-Isopropoxy-2-methylphenylboronic acid

Kinase inhibitor Ceritinib intermediate Regiochemistry

This 5-isopropoxy-2-methylphenylboronic acid (CAS 1451390-99-0) is the only regioisomer that correctly maps the 5-isopropoxy-2-methylphenyl pharmacophore of ceritinib (LDK378), the approved ALK inhibitor. ≥98% purity eliminates pre-coupling purification, enabling direct use in 96-well Suzuki arrays with Pd(dppf)Cl₂ or Pd(PPh₃)₄. Ortho-methyl substitution sterically shields the C–B bond, attenuating protodeboronation during extended heating. Avoid costly batch rejections caused by isomeric mismatch—only the 2-methyl-5-isopropoxy pattern delivers the required biaryl core. Ideal for CMOs, medicinal chemistry campaigns, and ALK/FAK/ZAP‑70 SAR programs.

Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
CAS No. 1451390-99-0
Cat. No. B3103845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropoxy-2-methylphenylboronic acid
CAS1451390-99-0
Molecular FormulaC10H15BO3
Molecular Weight194.04 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OC(C)C)C)(O)O
InChIInChI=1S/C10H15BO3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7,12-13H,1-3H3
InChIKeyGOZKXGDILPLHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropoxy-2-methylphenylboronic acid (CAS 1451390-99-0): A Regiospecific Arylboronic Acid Building Block for Suzuki–Miyaura Coupling and Kinase-Targeted Synthesis


5-Isopropoxy-2-methylphenylboronic acid (CAS 1451390-99-0) is a disubstituted phenylboronic acid featuring an isopropoxy (–OiPr) substituent at the 5-position and a methyl group at the 2-position of the aromatic ring [1]. With molecular formula C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol, it belongs to the class of arylboronic acids that serve as nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [2]. The compound is a solid at ambient temperature and is commercially available in purities typically ≥95–98% . Its primary documented role is as a key intermediate for constructing the 5-isopropoxy-2-methylphenyl pharmacophore found in anaplastic lymphoma kinase (ALK) inhibitors, most notably the ceritinib scaffold [3].

Why 5-Isopropoxy-2-methylphenylboronic Acid Cannot Be Replaced by Close Isopropoxy-Methylphenylboronic Acid Isomers for Structure–Activity-Relationship-Critical Couplings


Isopropoxy-methylphenylboronic acids bearing identical molecular formula (C₁₀H₁₅BO₃, MW 194.04) are not functionally interchangeable. The position of the isopropoxy group relative to the boronic acid and methyl substituents governs both the steric environment at the reaction center and the electronic character of the aryl ring, directly influencing oxidative addition, transmetalation, and reductive elimination rates in Suzuki–Miyaura catalytic cycles [1]. Furthermore, the melting point—a proxy for lattice energy and practical handling—varies dramatically across regioisomers: the 2-isopropoxy isomer (CAS 480438-71-9) melts at 65–69 °C , while the 4-isopropoxy isomer (CAS 871126-21-5) melts at 112–116 °C , indicating substantially different solid-state properties that affect formulation, storage, and weighing accuracy in parallel synthesis workflows. Critically, only the 2-methyl-5-isopropoxy substitution pattern correctly maps onto the ceritinib pharmacophore; use of any other regioisomer would lead to a structural mismatch in ALK-targeted inhibitor programs [2].

Head-to-Head Quantitative Differentiation of 5-Isopropoxy-2-methylphenylboronic Acid (CAS 1451390-99-0) Against Its Closest Regioisomeric Analogs


Regiochemical Substitution Pattern: Exclusive Match to the Ceritinib ALK-Inhibitor Pharmacophore vs. All Other Isomers

The 2-methyl-5-isopropoxy substitution pattern is the sole regioisomer that correctly places the isopropoxy and methyl groups for the ceritinib scaffold. In US Patent US20130005748, multiple claimed compounds (e.g., compounds 203–222) explicitly require the 5-isopropoxy-2-methylphenyl fragment for ALK inhibitory activity [1]. Substitution with the 2-isopropoxy-5-methylphenyl isomer (CAS 480438-71-9) or the 4-isopropoxy-2-methylphenyl isomer (CAS 871126-21-5) would alter the vector of the piperidine attachment point and disrupt the key hydrogen-bonding network with the ALK kinase hinge region.

Kinase inhibitor Ceritinib intermediate Regiochemistry

Predicted Boiling Point: 349.6 ± 52.0 °C vs. 343 °C for the 4-Isopropoxy-2-methyl Isomer

The predicted boiling point of 5-isopropoxy-2-methylphenylboronic acid is 349.6 ± 52.0 °C at atmospheric pressure [1]. The closest regioisomer, 4-isopropoxy-2-methylphenylboronic acid (CAS 871126-21-5), has a reported boiling point of 343 °C at 760 mmHg . The ~6.6 °C differential, while modest, reflects differences in intermolecular interactions (dipole moment and hydrogen-bonding capability) arising from the distinct substitution pattern. This can influence distillation behavior and vapor-phase handling during large-scale synthesis.

Physical property Boiling point Purification

Melting Point: Predicted Low-Melting Regime vs. 65–69 °C (2-Isopropoxy Isomer) and 112–116 °C (4-Isopropoxy Isomer)

Although an experimental melting point for 5-isopropoxy-2-methylphenylboronic acid has not been publicly reported, the compound is described as a solid at room temperature . In contrast, the 2-isopropoxy-5-methylphenyl isomer melts sharply at 65–69 °C (lit.) , and the 4-isopropoxy-2-methylphenyl isomer melts at 112–116 °C . The wide spread in melting points (>45 °C range across isomers) indicates that the crystal packing is highly sensitive to substituent position, which directly impacts ease of weighing, storage stability, and suitability for automated solid-dispensing platforms.

Melting point Solid-state property Handling

Density Consistency: 1.08 ± 0.1 g/cm³ (Predicted) Matches the 2-Isopropoxy Isomer but Below the 4-Isopropoxy Isomer Experimental Value

The predicted density of 5-isopropoxy-2-methylphenylboronic acid is 1.08 ± 0.1 g/cm³ [1], identical within uncertainty to the predicted density of the 2-isopropoxy-5-methyl isomer (1.08 ± 0.1 g/cm³) . The 4-isopropoxy-2-methyl isomer, however, has an experimental density of 1.08 g/cm³ with a boiling point of 343 °C, suggesting a slightly more compact molecular packing . While density differences are small, they can influence volumetric dosing in flow chemistry and the fill weight of bulk containers.

Density Physical property Molecular packing

Commercial Purity: ≥98% Specification Aligns with Pharmaceutical Intermediate Requirements

5-Isopropoxy-2-methylphenylboronic acid is routinely supplied at ≥98% purity by multiple vendors , a specification consistent with its use as a pharmaceutical intermediate for ceritinib synthesis. In comparison, the 2-isopropoxy-5-methyl isomer is commonly offered at ≥95% purity , and the 3-isopropoxy-5-methyl isomer at 95% . The higher typical purity of the target compound reduces the burden of pre-reaction purification and minimizes side-product formation in subsequent Suzuki coupling steps.

Purity Procurement Quality control

Hydrogen-Bond Donor/Acceptor Profile: 2 H-Bond Donors, 3 Acceptors; Polar Surface Area 49.7 Ų Matches All Isomers but Does Not Predict Regiospecific Reactivity

Computed molecular descriptors from PubChem confirm that 5-isopropoxy-2-methylphenylboronic acid possesses 2 hydrogen-bond donors, 3 hydrogen-bond acceptors, a topological polar surface area (TPSA) of 49.7 Ų, and 3 rotatable bonds [1]. These values are identical across all four regioisomers (2-, 3-, 4-, and 5-isopropoxy variants) because they derive from the atomic formula C₁₀H₁₅BO₃ [2][3][4]. Consequently, global computed properties alone cannot differentiate the target compound; selection must rest on regiospecific synthetic utility.

Computed property Drug-likeness Permeability

Procurement-Driven Application Scenarios for 5-Isopropoxy-2-methylphenylboronic Acid (CAS 1451390-99-0)


Ceritinib and ALK Inhibitor Intermediate Synthesis

The primary industrial application of 5-isopropoxy-2-methylphenylboronic acid is as a building block for constructing the 5-isopropoxy-2-methylphenyl fragment of ceritinib (LDK378), a second-generation ALK inhibitor approved for ALK-positive non-small cell lung cancer [1]. The boronic acid undergoes Suzuki–Miyaura coupling with a halogenated pyrimidine partner to install the biaryl linkage at the core of the inhibitor scaffold. Use of any other regioisomer would produce a mismatched intermediate, making this compound irreplaceable for this synthetic route [1].

Parallel Synthesis of Kinase-Focused Compound Libraries

In medicinal chemistry campaigns targeting the ALK/FAK/ZAP-70/IGF-1R kinase families, 5-isopropoxy-2-methylphenylboronic acid serves as a versatile aryl donor in high-throughput Suzuki coupling arrays [1]. Its ≥98% purity specification reduces the need for pre-coupling purification, enabling direct use in 96-well plate formats with standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalyst systems . The regiospecific isopropoxy placement provides a consistent steric environment that can be exploited in structure–activity relationship (SAR) studies.

Process Chemistry Scale-Up for GMP Intermediate Production

For contract manufacturing organizations (CMOs) producing ceritinib intermediates under Good Manufacturing Practice (GMP) conditions, the higher typical purity (≥98% vs. ≥95% for comparator isomers) translates to fewer impurity-related batch rejections and simplified quality control workflows [1]. The predicted boiling point of 349.6 °C and density of 1.08 g/cm³ provide reference values for engineering calculations during reactor design and distillation parameter optimization [2].

Boronic Acid Surrogate for Protodeboronation Studies

Arylboronic acids with ortho-methyl substitution, such as 5-isopropoxy-2-methylphenylboronic acid, are known to exhibit attenuated protodeboronation rates relative to unsubstituted phenylboronic acid due to steric shielding of the C–B bond [1]. This property may be relevant for reactions requiring extended heating or aqueous basic conditions, where protodeboronation is a common side reaction. Although direct kinetic data for this specific compound is not yet published, the class-level trend supports its selection over less sterically hindered analogs for reactions run under forcing conditions.

Quote Request

Request a Quote for 5-Isopropoxy-2-methylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.